molecular formula C8H12N2O B13572938 (2r)-2-Amino-2-(6-methylpyridin-2-yl)ethan-1-ol

(2r)-2-Amino-2-(6-methylpyridin-2-yl)ethan-1-ol

Cat. No.: B13572938
M. Wt: 152.19 g/mol
InChI Key: CHQMYDHITFHVHE-ZETCQYMHSA-N
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Description

(2r)-2-Amino-2-(6-methylpyridin-2-yl)ethan-1-ol is a chiral compound with a pyridine ring substituted with a methyl group at the 6-position and an aminoethanol moiety at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r)-2-Amino-2-(6-methylpyridin-2-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 6-methylpyridine, which is commercially available.

    Functional Group Introduction:

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the desired (2r) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reaction conditions are optimized for higher yields and purity.

    Catalysis: Utilizing chiral catalysts to enhance the enantioselectivity of the synthesis process.

    Purification: Employing advanced purification techniques such as chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2r)-2-Amino-2-(6-methylpyridin-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The aminoethanol moiety can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(2r)-2-Amino-2-(6-methylpyridin-2-yl)ethan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is utilized in studies involving enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2r)-2-Amino-2-(6-methylpyridin-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethanol moiety can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2r)-2-Amino-2-(pyridin-2-yl)ethan-1-ol: Lacks the methyl group at the 6-position.

    (2r)-2-Amino-2-(4-methylpyridin-2-yl)ethan-1-ol: Methyl group is at the 4-position instead of the 6-position.

    (2r)-2-Amino-2-(6-chloropyridin-2-yl)ethan-1-ol: Chlorine substituent instead of a methyl group.

Uniqueness

The presence of the methyl group at the 6-position in (2r)-2-Amino-2-(6-methylpyridin-2-yl)ethan-1-ol imparts unique steric and electronic properties, influencing its reactivity and interactions with molecular targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(2R)-2-amino-2-(6-methylpyridin-2-yl)ethanol

InChI

InChI=1S/C8H12N2O/c1-6-3-2-4-8(10-6)7(9)5-11/h2-4,7,11H,5,9H2,1H3/t7-/m0/s1

InChI Key

CHQMYDHITFHVHE-ZETCQYMHSA-N

Isomeric SMILES

CC1=NC(=CC=C1)[C@H](CO)N

Canonical SMILES

CC1=NC(=CC=C1)C(CO)N

Origin of Product

United States

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